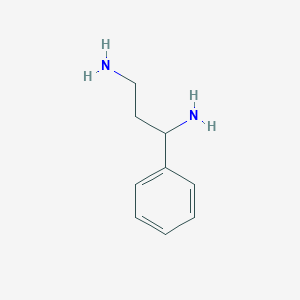

1-Phenylpropane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDPCRJUQLPMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515945 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4888-74-8 | |

| Record name | 1-Phenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1 Phenylpropane 1,3 Diamine in Advanced Catalysis

Design and Development of 1-Phenylpropane-1,3-diamine-Derived Chiral Ligands and Organocatalysts

The effectiveness of this compound as a catalyst backbone lies in its structural features, which can be strategically modified to influence catalytic activity and stereoselectivity. Both computational and experimental approaches have been instrumental in designing and optimizing these catalysts for specific applications.

Structural Modifications for Catalytic Activity and Stereoselectivity

The core structure of this compound offers multiple sites for modification, allowing for the fine-tuning of its steric and electronic properties. A key design strategy involves the creation of bifunctional catalysts, where both amine groups play distinct, cooperative roles in the catalytic cycle. For instance, in some organocatalysts, one amine group can act as a Brønsted base to activate a nucleophile, while the other, often protonated, can act as a Brønsted acid to activate an electrophile.

Research has shown that the relative orientation of the amino groups is critical. For example, attaching the primary and tertiary amine groups in a trans relationship on a cyclohexane (B81311) ring creates a 1,3-diamine scaffold where the two amine groups can form a hydrogen bond, influencing the catalyst's conformation and, consequently, its stereochemical control. nih.gov The introduction of bulky substituents on the nitrogen atoms or the phenyl ring can also create a well-defined chiral environment around the active site, which is essential for high enantioselectivity.

In the context of organocatalysis, derivatives of 1,3-diamines have been designed to catalyze reactions like the Mannich reaction. By modifying the diamine structure, catalysts have been developed that promote the reaction with high yields and enantioselectivities. nih.gov The cooperative action of the primary and tertiary amine groups within the 1,3-diamine moiety is considered essential for this high catalytic efficiency. nih.gov

Computational Approaches to Ligand Design and Optimization

Computational modeling has become an indispensable tool for understanding and predicting the behavior of catalysts derived from this compound. Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms and the transition states of catalytic cycles. researchgate.net This allows researchers to understand how the structure of the ligand influences the energy barriers of different reaction pathways, thereby affecting both reactivity and stereoselectivity.

These computational studies can model the interactions between the catalyst, substrates, and any additives, providing insights into the non-covalent interactions that govern the stereochemical outcome. For instance, understanding the hydrogen bonding network between the diamine catalyst and the reactants can explain the observed enantioselectivity. nih.gov By simulating different structural modifications, computational approaches can guide the rational design of new, more effective ligands, reducing the need for extensive experimental screening.

Studies have explored the impact of various substituents on the electronic structure and reactivity of related catalyst systems. researchgate.net This knowledge can be extrapolated to the design of this compound-based catalysts, helping to predict which modifications are most likely to enhance performance.

Recyclable and Heterogeneous Catalysts Incorporating Diamine Scaffolds

A significant focus in modern catalysis is the development of sustainable processes, which includes the ability to recover and reuse the catalyst. To this end, researchers have worked on immobilizing this compound-derived catalysts onto solid supports, creating recyclable heterogeneous catalysts.

Methods for heterogenization include anchoring the diamine scaffold to polymers, silica, or magnetic nanoparticles. This not only facilitates catalyst separation from the reaction mixture but can also enhance catalyst stability and longevity. For instance, ionic liquids have been employed as recyclable catalysts in certain reactions, offering a green alternative to traditional volatile organic solvents. cbijournal.com While not directly involving this compound, these principles of catalyst recycling are applicable.

The development of heterogeneous catalysts based on diamine structures is an active area of research. The challenge lies in ensuring that the immobilization process does not significantly compromise the catalyst's activity or stereoselectivity. Careful selection of the linker and support material is crucial to maintain the flexibility and chiral environment of the catalytic site.

Applications of this compound Derivatives in Asymmetric Metal Catalysis

Derivatives of this compound are widely used as chiral ligands in asymmetric metal catalysis. By coordinating with a metal center, they create a chiral environment that can effectively control the stereochemical outcome of a variety of transformations.

Asymmetric Transfer Hydrogenation Reactions

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. In these reactions, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of molecular hydrogen. Ruthenium and rhodium complexes bearing chiral diamine ligands are among the most successful catalysts for ATH.

The mechanism of these reactions often involves the formation of a metal-hydride species, with the diamine ligand playing a crucial role in the hydrogen transfer step. The N-H group of the ligand can participate in a concerted hydrogen transfer mechanism, acting as a proton donor to the carbonyl oxygen while the metal delivers the hydride to the carbonyl carbon. This "metal-ligand bifunctional" catalysis is highly effective in achieving high enantioselectivity.

The table below summarizes representative results for the asymmetric transfer hydrogenation of various ketones using catalysts derived from diamine ligands, illustrating the high efficiency and stereoselectivity achievable.

Table 1: Asymmetric Transfer Hydrogenation of Ketones

| Entry | Ketone Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | (R)-1-Phenylethanol | 98% | N/A |

| 2 | 2,4,6-Trimethylacetophenone | [RhCl₂(Cp*)]₂ / (S,S)-TsDPEN | (R)-1-(2,4,6-Trimethylphenyl)ethanol | 95% | N/A |

| 3 | 1-Tetralone | [Ir(Cp*)I₂]₂ / (S,S)-TsDPEN | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 99% | N/A |

Asymmetric Hydrogenation of Carbonyls

Direct asymmetric hydrogenation using molecular hydrogen is another fundamental transformation where chiral diamine ligands are essential. Similar to ATH, catalysts for direct hydrogenation often involve ruthenium or rhodium complexes. The high activity of these catalysts is attributed to a mechanism involving the heterolytic splitting of dihydrogen, facilitated by the metal-ligand cooperative effect. scholaris.ca

The substrate does not necessarily need to coordinate directly to the metal, which contributes to the broad functional group tolerance of these catalytic systems. scholaris.ca This allows for the selective reduction of carbonyl groups in the presence of other reducible functionalities like olefins, esters, and nitro groups. scholaris.ca

The following table presents data on the asymmetric hydrogenation of various carbonyl compounds, showcasing the high conversions and enantioselectivities obtained with diamine-based catalysts.

Table 2: Asymmetric Hydrogenation of Carbonyl Compounds

| Entry | Carbonyl Substrate | Catalyst System | Product | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | Methyl acetoacetate | Ru(OAc)₂[(S)-BINAP] | Methyl (R)-3-hydroxybutyrate | >99% | 99% | N/A |

| 2 | Acetophenone | RuCl₂[(S)-BINAP][(S,S)-DPEN] | (R)-1-Phenylethanol | 100% | 97% | N/A |

| 3 | 2,3-Butanedione | Rh(I)-Et-DuPhos | (2R,3R)-2,3-Butanediol | >99% | >99% | N/A |

Transition Metal Complexes of this compound Ligands in C-C and C-N Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, in particular, represents a fundamental transformation in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. In this context, the design and application of chiral ligands to modulate the reactivity and selectivity of transition metal catalysts have been a major focus of research. This compound and its derivatives have emerged as effective ligands in this arena.

The interaction of 1,3-diaminopropane (B46017) (a related diamine) with palladium(II) has been studied to understand the formation of complexes that can be catalytically active. researchgate.net These studies provide a basis for understanding how this compound might coordinate with transition metals. The resulting metal complexes, featuring a chiral diamine ligand, can create a specific chiral environment around the metal center. This chirality is crucial for inducing asymmetry in catalytic reactions, leading to the preferential formation of one enantiomer of the product.

The activation of C-N bonds by transition metal complexes is a powerful strategy for the formation of new C-C and C-N bonds. rsc.org While direct studies on this compound complexes for this purpose are not extensively detailed in the provided results, the general principles suggest their potential. A proposed general mechanism for cross-coupling reactions involving C-N bond activation includes the oxidative addition of a substrate to a low-valent metal, followed by transmetalation and reductive elimination to yield the coupled product. rsc.org The diamine ligand would remain coordinated to the metal throughout this catalytic cycle, influencing the stereochemical outcome of the reaction.

Similarly, the formation of C-C bonds can be achieved through various transition metal-catalyzed reactions. For instance, nickel-catalyzed hydroarylation of 1,3-dienes with aryl boronates offers a method for creating C-C bonds. researchgate.net Although this example uses a different ligand, it highlights the potential for chiral ligands to control the enantioselectivity of such transformations. The steric and electronic properties of the this compound ligand would play a pivotal role in dictating the approach of the substrates to the metal center, thereby controlling the stereochemistry of the newly formed C-C bond.

The table below summarizes the potential role of this compound in transition metal-catalyzed bond-forming reactions based on analogous systems.

| Reaction Type | Metal | Role of this compound Ligand | Potential Outcome |

| C-N Bond Formation | Pd, Ni | Induces chiral environment, influences substrate approach | Enantioselective formation of amines and other nitrogen-containing compounds |

| C-C Bond Formation | Ni, Pd | Controls stereochemistry of the coupling reaction | Enantioselective synthesis of complex organic molecules |

Contributions of this compound-Based Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. This compound and its derivatives have proven to be versatile scaffolds for the development of effective organocatalysts for a variety of important carbon-carbon bond-forming reactions. These catalysts typically operate through the formation of transient enamine or iminium ion intermediates with the substrates, thereby activating them towards nucleophilic or electrophilic attack.

The Michael addition is a fundamental C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from chiral diamines have been successfully employed to catalyze asymmetric Michael additions. For instance, a thiourea (B124793) organocatalyst based on (R, R)-1,2-diphenylethylenediamine has been used for the asymmetric Michael addition of nitroalkenes to cycloketones. mdpi.com This catalyst activates the ketone by forming an enamine and simultaneously activates the nitroalkene through hydrogen bonding with the thiourea moiety, leading to high yields and enantioselectivities. mdpi.com

While this example uses a different diamine backbone, the principle can be extended to this compound derivatives. A primary amine function on the diamine can react with a ketone or aldehyde to form a nucleophilic enamine intermediate. The other amine group, often functionalized as a thiourea or another hydrogen-bonding motif, can then activate the Michael acceptor, directing the stereochemical outcome of the reaction. The organocatalytic intramolecular aza-Michael reaction, for example, provides access to enantiomerically enriched nitrogen-containing heterocycles. rsc.org

The table below illustrates the key components and outcomes of an organocatalyzed Michael addition using a diamine-based catalyst.

| Catalyst Component | Role | Substrate 1 (Nucleophile Precursor) | Substrate 2 (Michael Acceptor) | Product |

| Primary Amine | Forms enamine intermediate | Ketone or Aldehyde | α,β-Unsaturated Carbonyl/Nitroalkene | Chiral Adduct |

| Chiral Backbone | Induces stereoselectivity | |||

| H-bonding Group | Activates Michael acceptor |

The Strecker reaction is a classic method for the synthesis of α-amino acids, proceeding through an α-aminonitrile intermediate. The development of asymmetric organocatalytic versions of this reaction allows for the enantioselective synthesis of these crucial building blocks. A recyclable C2-symmetric organocatalyst has been shown to be effective in the enantioselective Strecker reaction for the synthesis of α-amino acids and chiral diamines. acs.orgnih.gov This catalyst efficiently promoted the reaction of N-benzhydrylimines with ethyl cyanoformate, yielding α-aminonitriles in high yields and with excellent enantiomeric excess. acs.orgnih.gov

A proposed mechanism for this reaction involves the activation of the imine by the organocatalyst, followed by the stereoselective addition of the cyanide source. Catalysts derived from this compound could similarly be designed to facilitate this transformation. One amine group could act as a general base or hydrogen bond donor to activate the cyanide source, while the chiral scaffold directs the nucleophilic attack on the imine, which could also be activated through hydrogen bonding. A one-pot, three-component acyl-Strecker reaction has also been developed using a thiourea catalyst, demonstrating the versatility of this approach. organic-chemistry.org

The following table summarizes the key aspects of an organocatalyzed Strecker reaction.

| Catalyst | Reactant 1 | Reactant 2 | Cyanide Source | Product | Enantiomeric Excess (ee) |

| Chiral Amide-based Organocatalyst | N-benzhydrylimine | - | Ethyl cyanoformate | α-Aminonitrile | up to 99% acs.orgnih.gov |

| Schreiner Thiourea Catalyst | Aldehyde | Amine | Acyl cyanide | N-acyl amino nitrile | (Not specified as asymmetric) organic-chemistry.org |

The Henry (nitroaldol) reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. These products are valuable synthetic intermediates that can be readily converted into other functional groups. The development of organocatalytic enantioselective Henry reactions has been an active area of research. mdpi.com

While direct examples using this compound are not in the provided results, the principles of organocatalysis for the Henry reaction are well-established. Chiral organocatalysts, such as bifunctional thioureas or guanidines, can activate both the nitroalkane and the carbonyl compound. The catalyst can deprotonate the nitroalkane to form a nitronate intermediate and simultaneously activate the carbonyl compound through hydrogen bonding, facilitating a stereoselective C-C bond formation. A catalyst derived from this compound could be envisioned to operate in a similar manner, with one basic amine site interacting with the nitroalkane and another part of the molecule directing the approach of the carbonyl compound.

The table below outlines the general components of an organocatalyzed Henry reaction.

| Catalyst Type | Role of Catalyst | Reactant 1 | Reactant 2 | Product |

| Bifunctional Organocatalyst | Activates both reactants, controls stereochemistry | Nitroalkane | Aldehyde or Ketone | β-Nitro alcohol |

The aldol (B89426) reaction is one of the most fundamental C-C bond-forming reactions in organic chemistry, creating a β-hydroxy carbonyl compound. Proline and its derivatives have been extensively studied as organocatalysts for asymmetric aldol reactions. wikipedia.orgnih.gov These catalysts function by forming an enamine intermediate with a donor carbonyl compound, which then reacts with an acceptor aldehyde.

1,3-Diamine derivatives have also been designed and utilized as catalysts in asymmetric Mannich reactions, a related transformation. nih.gov These catalysts, where the primary and tertiary amine groups have a 1,3-relationship, have been shown to afford Mannich products with high enantioselectivities. nih.gov This suggests that this compound could be a suitable scaffold for developing catalysts for aldol-type reactions. The primary amine would form the enamine, and the chiral environment provided by the phenyl group and the second amine (potentially protonated) would direct the stereochemical course of the reaction with an aldehyde.

The following table summarizes the key features of an organocatalyzed aldol reaction.

| Catalyst | Donor (Enamine Precursor) | Acceptor | Key Intermediate | Product |

| Proline / Chiral Diamine | Ketone or Aldehyde | Aldehyde | Enamine | β-Hydroxy Ketone/Aldehyde |

Mechanistic Insights into this compound Catalyzed Reactions

Understanding the mechanism of a catalyzed reaction is crucial for optimizing existing catalysts and designing new, more efficient ones. For reactions catalyzed by this compound and its derivatives, the mechanism generally involves the formation of key intermediates that are stabilized and directed by the catalyst.

In organocatalyzed reactions, a primary amine on the this compound catalyst typically reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. nih.govmdpi.com The formation of this enamine is a crucial activation step. The stereoselectivity of the subsequent reaction is then controlled by the chiral environment created by the catalyst. The phenyl group on the diamine backbone plays a significant role in shielding one face of the enamine, forcing the electrophile to approach from the less hindered side.

Furthermore, the second amine group in the 1,3-diamine can participate in the reaction mechanism through hydrogen bonding. mdpi.com For example, in a Michael addition, this group can activate the electrophilic Michael acceptor by forming a hydrogen bond, bringing it into close proximity with the enamine and orienting it for a stereoselective attack. In the case of a protonated diamine catalyst, the ammonium (B1175870) ion can act as a Brønsted acid, activating the electrophile. mdpi.com

In transition metal-catalyzed reactions, the this compound acts as a bidentate ligand, coordinating to the metal center. The chiral pocket created by the ligand dictates the stereochemical outcome of the reaction. For instance, in a hydroarylation reaction, the oxidative addition and subsequent migratory insertion steps would occur within this chiral environment, leading to an enantiomerically enriched product. researchgate.net Theoretical studies on related systems have highlighted the importance of the ligand in stabilizing the transition states and controlling the selectivity of C-C and C-N bond-forming reactions. researchgate.netnih.gov

The proposed transition state for many of these reactions involves a well-organized, multi-point interaction between the catalyst, the nucleophile, and the electrophile. This organized assembly is what allows for the high levels of stereocontrol observed in many of these transformations.

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycle for asymmetric transfer hydrogenation (ATH) of ketones using catalysts derived from chiral diamines, such as this compound, is a well-studied process, most notably in the context of Noyori-type catalysts. mdpi.comrsc.org The mechanism involves a "metal-ligand bifunctional" approach, where both the metal center and the amine ligand actively participate in the catalytic transformation. rsc.orgwikipedia.org

The generally accepted catalytic cycle proceeds through the following key steps:

Catalyst Activation: The process begins with a precatalyst, often a ruthenium(II) chloride complex bearing the chiral diamine and an η⁶-arene ligand (e.g., p-cymene). mdpi.com In the presence of a base or a hydrogen source like isopropanol or a formic acid/triethylamine mixture, the precatalyst is activated. This activation step typically involves the removal of the chloride ligand to form a 16-electron, coordinatively unsaturated Ru(II) species. mdpi.com

Formation of the Metal Hydride: The active 16-electron complex reacts with the hydrogen source (e.g., isopropanol) to form an 18-electron ruthenium hydride (Ru-H) intermediate. mdpi.com In this step, the N-H group on the diamine ligand plays a crucial role. The hydrogen source is deprotonated, with the proton attaching to the amine ligand and the hydride transferring to the ruthenium center.

Hydrogen Transfer to Substrate: The ketone substrate then coordinates to the ruthenium center. The core of the catalytic transformation occurs via a six-membered pericyclic transition state. mdpi.com In this concerted step, the hydride on the ruthenium is transferred to the carbonyl carbon of the ketone, while the proton from the protonated amine ligand is transferred to the carbonyl oxygen. rsc.orgwikipedia.org This simultaneous transfer regenerates the 16-electron Ru(II) catalyst and releases the chiral alcohol product. mdpi.com

Catalyst Regeneration: The regenerated 16-electron catalyst is then ready to start a new cycle by reacting with another molecule of the hydrogen source. mdpi.com

Recent studies using Density Functional Theory (DFT) have further refined this model, suggesting an "outer-sphere" mechanism where the substrate may not directly coordinate to the metal center. rsc.orgwikipedia.org Instead, the reaction is facilitated by the cooperative action of the Ru-H and N-H groups through a network of interactions within the catalyst's second coordination sphere. rsc.org

Analysis of Stereocontrol and Enantioselectivity

The high degree of stereocontrol and enantioselectivity achieved with catalysts bearing this compound derivatives is a direct consequence of the specific, three-dimensional architecture of the catalytic pocket. rsc.org The chiral diamine ligand enforces a rigid conformation upon coordination to the metal, creating a highly organized transition state that selectively favors the formation of one enantiomer of the product alcohol over the other.

Several factors contribute to this precise stereochemical discrimination:

Chiral Environment: The C2-symmetry or inherent chirality of the diamine ligand is the primary source of asymmetry. The phenyl group on the diamine backbone helps to establish a well-defined chiral pocket that sterically differentiates the two prochiral faces of the incoming ketone substrate.

Substrate-Ligand Interactions: The orientation of the ketone in the active site is critical for enantioselectivity. This is governed by a combination of steric and electronic interactions. mdpi.com For aromatic ketones, a favorable CH/π interaction often occurs between an edge of the ketone's aryl group and the face of the catalyst's η⁶-arene ring. mdpi.com This interaction positions the ketone in a way that the larger substituent is distal to the arene ring to minimize steric clash, thereby dictating which face of the carbonyl is exposed to the hydride transfer. mdpi.com

The Six-Membered Transition State: The stability of the cyclic transition state is key. The rigid conformation of the chelate ring formed by the diamine ligand locks the geometry of this transition state, amplifying the energetic difference between the two possible diastereomeric pathways (one leading to the R-alcohol and the other to the S-alcohol). mdpi.com Research has shown that the formation of a stable intermediate when the reactant enters the catalyst pocket fixes the molecular orientation, which is crucial for high enantioselectivity. rsc.org

The effectiveness of these principles is demonstrated by the high enantiomeric excess (ee) values reported for the asymmetric hydrogenation and transfer hydrogenation of a wide range of ketones.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Acetophenone | Ru(II)-TsDPEN | up to 98% | mdpi.com |

| 4-Chromanone | RuCl(S,S)-TsDPEN | 97% | nih.gov |

| Functionalized Ketones | Iridium–polydiamines | up to 99% | nih.govacs.orgnih.gov |

| Aromatic/Heterocyclic Ketones | (R,R)-3C-tethered Ru(II) catalyst | up to 99% | mdpi.com |

| Aromatic/Heterocyclic Ketones | Ruthenium-NNP Ligand | up to 99.9% | rsc.org |

Coordination Chemistry of 1 Phenylpropane 1,3 Diamine and Its Derivatives

Formation of Metal Complexes with 1-Phenylpropane-1,3-diamine Ligands

This compound acts as a bidentate ligand, coordinating to metal ions through the lone pairs of electrons on its two nitrogen atoms. The presence of a phenyl group and a three-carbon backbone between the amine functionalities imparts specific steric and electronic properties that influence the formation and stability of its metal complexes.

| Ligand | Chelate Ring Size | log β₁ | log β₂ | log β₃ |

|---|---|---|---|---|

| Ethylenediamine (en) | 5-membered | 7.45 | 13.79 | 18.28 |

| 1,3-Diaminopropane (B46017) (tn) | 6-membered | 6.27 | 10.97 | 13.87 |

Diverse Coordination Modes of Diamine Ligands

While the most common coordination mode for this compound is as a bidentate chelating agent forming a mononuclear complex, other coordination behaviors are possible. Depending on the metal ion, the solvent, and the presence of other ligands, 1,3-diamines can also act as bridging ligands, connecting two metal centers. This can lead to the formation of dinuclear or polynuclear complexes. For instance, Schiff base ligands derived from 1,3-diaminopropane have been shown to form heterodinuclear complexes where the ligand bridges two different metal ions.

Multidentate amine ligands can exhibit versatile and flexible coordination modes. bangor.ac.uk The specific coordination is influenced by factors such as the ionic radius of the metal and the steric and electronic nature of other substituents on the ligand or metal.

Stereochemical Aspects of Metal-Diamine Complexes

The presence of a chiral center in this compound at the carbon atom bearing the phenyl group (C1) introduces significant stereochemical complexity. When a chiral ligand coordinates to a metal center, it can result in the formation of diastereomers. For octahedral complexes, the arrangement of chelate rings can create a chiral metal center, designated by the descriptors Λ (lambda, for a left-handed propeller twist) or Δ (delta, for a right-handed twist). researchgate.net

The use of an enantiomerically pure ligand, such as (R)- or (S)-1-phenylpropane-1,3-diamine, can stereoselectively direct the formation of one of these metal-centered configurations over the other. acs.orgnih.gov This stereochemical control is a critical aspect in the design of chiral metal complexes for applications in asymmetric catalysis. The final stereochemistry of the complex is a result of the interplay between the ligand's inherent chirality and the preferred coordination geometry of the metal ion. mdpi.comnih.gov

Advanced Characterization of Metal-Diamine Complexes

To fully understand the structure, bonding, and properties of metal complexes formed with this compound, a suite of advanced characterization techniques is employed. These methods provide detailed information from the solid state to the solution phase.

Application of X-ray Crystallography for Structural Determination

| Parameter | Value |

|---|---|

| Metal-Nitrogen (M-N) Bond Length | ~2.0 - 2.2 Å |

| Metal-Oxygen (M-O) Bond Length | ~1.9 - 2.1 Å |

| N-M-N Bite Angle | ~90° |

| Coordination Geometry | Distorted Octahedral |

Spectroscopic Investigations of Coordination Environments

Spectroscopic techniques are vital for characterizing complexes both in the solid state and in solution. zkdx.ch

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine ligand to the metal ion. The N-H stretching vibrations in the free ligand (typically in the 3300-3500 cm⁻¹ region) shift to lower frequencies upon complexation due to the donation of electron density to the metal, which weakens the N-H bond. New bands may also appear at lower frequencies corresponding to the metal-nitrogen (M-N) stretching vibrations. bohrium.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure of the metal complex. In transition metal complexes, it is used to observe d-d electronic transitions. The energy and intensity of these absorptions are dependent on the geometry of the complex and the nature of the ligand field, offering insights into the coordination environment of the metal ion. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure in solution. The chemical shifts of the protons and carbons near the coordination sites change significantly upon complexation. NMR can also be used to study the dynamics of the complex in solution and to determine the purity and isomeric composition of the sample. nih.goviaea.org

| Technique | Observed Change | Information Gained |

|---|---|---|

| Infrared (IR) | Shift in N-H stretching frequencies | Confirmation of N-atom coordination |

| UV-Visible | Appearance of d-d transition bands | Coordination geometry and ligand field strength |

| NMR | Shift in proton/carbon signals near N-donors | Solution structure, purity, and dynamics |

Advanced Applications and Emerging Research Directions for 1 Phenylpropane 1,3 Diamine

1-Phenylpropane-1,3-diamine as a Building Block in Fine Chemical Synthesis

The strategic importance of 1,3-diamines in organic chemistry is well-established, and this compound is a significant member of this class. These compounds are recognized as crucial motifs in natural products and valuable building blocks for creating intricate chemical structures. rsc.org

Precursors for Complex Organic Architectures

This compound serves as a foundational precursor for synthesizing more complex organic molecules. chemsrc.com The presence of two reactive amine groups allows for sequential or controlled reactions to build sophisticated molecular frameworks. The 1,3-diamine structure is a key element in many natural products and pharmaceuticals, making its derivatives highly sought after. rsc.org Research has demonstrated that 1,3-diamine derivatives can be used as catalysts in reactions like the asymmetric Mannich reaction, which is instrumental in creating complex, chiral molecules under mild conditions.

Scaffolds for Synthetic Intermediates in Medicinal Chemistry Research

In medicinal chemistry, the 1,3-diamine motif is a critical structural core for developing new therapeutic agents. Although much of the focus has been on 1,2-diamines, the 1,3-diamine scaffold holds significant potential. Chiral 1,3-diamines are not only components in pharmaceuticals but also act as chiral auxiliaries or ligands in organic synthesis, highlighting their dual importance in the drug discovery process. The fundamental structure of this compound makes it an attractive starting point for generating libraries of compounds for biological screening.

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

The development of new drugs often relies on systematic modifications of a lead compound to understand its structure-activity relationship (SAR). The this compound framework is well-suited for such studies. By modifying the phenyl ring or the amine groups, chemists can synthesize a series of analogs. While specific SAR studies on this compound are an emerging area, research on related isomers like 3-phenylpropane-1,2-diamine (B1211460) has shown that such scaffolds can be used to create tripeptide analogs to inhibit specific enzymes. This principle of analog design is directly applicable to this compound for exploring its potential in various therapeutic areas.

Integration of this compound into Advanced Materials Science

The reactivity of the dual amine groups in this compound also makes it a valuable component in materials science, particularly in the synthesis of polymers and functional materials.

Monomers and Cross-linkers for Polymer Synthesis

Diamines are fundamental monomers in the synthesis of polymers such as polyamides and polyimides. The two amine groups of this compound can react with dicarboxylic acids or their derivatives to form long polymer chains. Furthermore, its structure allows it to act as a cross-linking agent, a molecule that creates a network between polymer chains. This cross-linking can significantly enhance the thermal and mechanical properties of the resulting material. The use of various diamines, such as 1,3-propanediamine, to cross-link polyimide membranes has been shown to improve their gas separation performance, indicating a potential application for structurally related diamines like this compound. researchgate.net

Role in the Development of Functional Materials and Ligands

Beyond polymers, this compound is a precursor for creating specialized functional materials. Its ability to form coordination complexes with metal ions makes it a candidate for developing new catalysts and sensors. The 1,3-diamine structure is used to create chiral ligands that are essential in asymmetric synthesis, a process that produces a specific enantiomer of a chiral product. These ligands can be used to create catalysts for reactions that are highly selective, which is crucial in the production of fine chemicals and pharmaceuticals.

Interactive Data Tables

Table 1: Research Findings on this compound Applications

| Application Area | Specific Use | Key Research Finding | Source Index |

| Fine Chemical Synthesis | Precursor | Serves as a starting material for downstream products like 5-phenyl-4,5-dihydro-1H-pyrazole. | chemsrc.com |

| Fine Chemical Synthesis | Building Block | The 1,3-diamine motif is a significant component of natural products and a versatile building block in organic chemistry. | rsc.org |

| Medicinal Chemistry | Scaffold | The 1,3-diamine structure is a crucial basic component in many pharmaceutical compounds. | |

| Materials Science | Polymer Component | Diamines are used as cross-linking agents to modify and enhance the properties of polymer membranes for applications like gas separation. | researchgate.net |

| Materials Science | Functional Ligands | Chiral 1,3-diamines are employed as ligands or auxiliaries in asymmetric organic synthesis. |

Biocatalytic Transformations Utilizing Diamine Scaffolds

The use of biocatalysis in chemical synthesis is a rapidly expanding field, offering sustainable and highly selective routes to valuable molecules. For the production of chiral diamines, such as this compound, enzymes present a powerful tool to control stereochemistry, a critical factor in the synthesis of pharmacologically active compounds and other specialized chemicals. This section explores the application of enzyme-mediated reactions and the development of biocatalytic systems for the synthesis of chiral diamines, with a focus on the potential pathways to this compound based on existing research on structurally related compounds.

Enzyme-Mediated Amination Reactions and Their Stereoselectivity

Enzyme-mediated amination reactions, particularly those catalyzed by transaminases (TAs) and amine dehydrogenases (AmDHs), are at the forefront of chiral amine synthesis. nih.gov These enzymes offer the potential for high stereoselectivity in the production of chiral amines from prochiral ketones. researchgate.net

Transaminases, which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net The stereoselectivity of transaminases makes them ideal for producing enantiopure amines. researchgate.net For instance, research on the synthesis of (S)-1-amino-1-phenylpropane, a compound structurally similar to our target molecule, has demonstrated the power of protein engineering to enhance the catalytic efficiency of an (S)-selective ω-transaminase. rsc.org Through rational design of the large binding pocket of a transaminase from Paraburkholderia phymatum, researchers were able to increase the catalytic efficiency (kcat/KM) for the conversion of 1-propiophenone by more than 470-fold, achieving a conversion rate of 94.4% with excellent stereoselectivity (>99.9% ee). rsc.org This was achieved by identifying and relieving steric hindrances within the enzyme's active site. rsc.org

Similarly, immobilized whole-cell biocatalysts containing (R)-transaminases have been effectively used for the synthesis of various (R)-1-phenylpropan-2-amines with high conversions (88–89%) and enantiomeric excess (>99% ee). rsc.orgrsc.org These studies highlight the potential for producing specific stereoisomers of phenylpropane amines by selecting the appropriate enzyme and optimizing reaction conditions. rsc.orgrsc.org

Another important class of enzymes for this purpose is the amine dehydrogenases (AmDHs). nih.gov AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) as the amine donor, a process that is highly atom-efficient. nih.gov Engineered AmDHs have shown great promise in the synthesis of chiral amines with high optical purity. researchgate.net For example, a leucine (B10760876) dehydrogenase was successfully engineered into an enantioselective amine dehydrogenase capable of producing chiral amines from ketones. researchgate.net

The stereoselectivity of these enzymatic reactions is a key advantage over traditional chemical methods. For example, in the amination of 1,3-dihydroxy-1-phenylpropan-2-one (B14327338) using an ω-transaminase from Chromobacterium violaceum, the enzyme was highly stereoselective, forming the (2S)-amino product with an enantiomeric excess of over 99%, although it was not enantioselective towards the racemic starting material. researchgate.net This demonstrates the enzyme's ability to control the configuration at the newly formed stereocenter.

| Enzyme | Substrate | Product | Stereoselectivity (ee) | Reference |

| Engineered (S)-selective ω-transaminase | 1-Propiophenone | (S)-1-Amino-1-phenylpropane | >99.9% | rsc.org |

| Immobilized (R)-transaminase | 1-Phenylpropan-2-one | (R)-1-Phenylpropan-2-amine | >99% | rsc.orgrsc.org |

| ω-Transaminase from Chromobacterium violaceum | 1,3-Dihydroxy-1-phenylpropan-2-one | (2S)-2-Amino-1-phenyl-1,3-propanediol | >99% | researchgate.net |

Development of Biocatalytic Systems for Chiral Diamine Production

The development of efficient biocatalytic systems is crucial for the industrial application of enzyme-mediated synthesis. This often involves multi-enzyme cascades and the use of whole-cell biocatalysts to overcome challenges such as unfavorable reaction equilibria and the need for cofactor regeneration. nih.gov

One significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which can limit product yield. nih.gov To address this, various strategies have been developed. For example, the use of specific amine donors, such as ortho-xylylenediamine, can help to drive the reaction towards completion. nih.gov In a study, this approach led to high conversions in the amination of various ketones, including those with challenging equilibrium positions. nih.gov

Enzyme cascades, where multiple enzymes work in sequence, are another powerful approach. These systems can be designed to be redox-neutral, recycling cofactors like NADH in situ. nih.gov For the synthesis of phenylpropanolamines, a one-pot cascade combining an alcohol dehydrogenase (ADH), an ω-transaminase, and an alanine (B10760859) dehydrogenase has been developed. nih.gov This system achieved high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%). nih.gov Such a redox-neutral network demonstrates the potential for creating highly efficient and sustainable biocatalytic processes. nih.gov

The immobilization of enzymes or whole cells is another key strategy for developing robust biocatalytic systems. nih.gov Immobilization can enhance enzyme stability and allow for easier separation and reuse of the biocatalyst, which is economically advantageous for industrial-scale production. nih.gov For instance, immobilized E. coli whole-cells overexpressing transaminases have been successfully applied for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives. nih.gov

While direct biocatalytic routes to this compound are not yet extensively documented in scientific literature, the principles established from the synthesis of structurally related chiral amines and diamines provide a clear roadmap. The successful engineering of transaminases and amine dehydrogenases to accept bulky phenylpropane substrates, coupled with the development of sophisticated multi-enzyme cascade systems, strongly suggests that the biocatalytic production of enantiopure this compound is an achievable goal. Future research in this area will likely focus on identifying or engineering suitable enzymes that can catalyze the double amination of a corresponding diketone or the amination of an amino-ketone precursor with high stereocontrol at both chiral centers.

| Biocatalytic System | Key Enzymes | Target Product Class | Key Features | Reference |

| Whole-cell biocatalyst | (R)-Transaminase | Disubstituted 1-phenylpropan-2-amines | Immobilized cells for enhanced stability and reusability. | nih.gov |

| One-pot enzyme cascade | Alcohol dehydrogenase, ω-Transaminase, Alanine dehydrogenase | Phenylpropanolamines | Redox-neutral network with in situ cofactor regeneration. | nih.gov |

| Engineered transaminase system | Mutant (S)-selective ω-transaminase | (S)-1-Amino-1-phenylpropane | Rationally designed enzyme with significantly improved catalytic efficiency. | rsc.org |

Future Perspectives and Challenges in 1 Phenylpropane 1,3 Diamine Research

Development of Next-Generation Synthetic Methodologies

The synthesis of 1,3-diamines has traditionally presented challenges, particularly in achieving high stereoselectivity. rsc.orgresearchgate.net Future research will undoubtedly focus on overcoming these hurdles for 1-Phenylpropane-1,3-diamine through the development of more sophisticated and efficient synthetic routes.

Asymmetric Synthesis: A primary challenge lies in the enantioselective synthesis of this compound. Building upon existing methods for chiral 1,3-diamines, such as the use of chiral lithium amides for aza-Michael additions mdpi.com or asymmetric hydrogenation of β-keto esters followed by functional group transformations sctunisie.org, next-generation approaches will likely seek to improve catalyst efficiency, broaden substrate scope, and simplify reaction conditions. The development of novel chiral catalysts, including organocatalysts and metal complexes, will be pivotal in achieving near-perfect enantiomeric excess under mild conditions.

Chemoenzymatic and Biocatalytic Routes: The principles of green chemistry are increasingly influencing synthetic design. Chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a promising future. mdpi.com For instance, the use of enzymes like lyases and alcohol dehydrogenases has been successful in producing chiral 1-phenylpropane-1,2-diols, which are structural precursors to the corresponding diamines. researchgate.net Future work could focus on developing specific enzymes, potentially through directed evolution, for the direct asymmetric amination of prochiral precursors to this compound. Biocatalytic methods using engineered microorganisms also present a sustainable pathway for producing diamine building blocks. bohrium.com

Continuous Flow Synthesis: The adoption of flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals and pharmaceutical intermediates. acs.orguc.pt Applying flow technology to the synthesis of this compound and its derivatives could lead to higher yields, reduced reaction times, and the ability to safely handle hazardous reagents or intermediates. The integration of in-line purification and analysis would further streamline the manufacturing process, making it more economically viable for industrial-scale production.

Exploration of Novel Catalytic Transformations and Applications

The unique structural features of this compound, particularly its chiral backbone and two nucleophilic nitrogen atoms, make it an attractive candidate for applications in catalysis.

Organocatalysis: Chiral 1,3-diamines have already demonstrated their potential as powerful organocatalysts. nih.gov Derivatives of 1,3-diamines have been successfully employed in asymmetric Mannich reactions, highlighting the cooperative action of the two amine groups. nih.gov Future research is expected to explore the use of this compound and its derivatives as catalysts in a wider range of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and other carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org The goal will be to design and synthesize derivatives with tunable steric and electronic properties to achieve high levels of stereocontrol in these reactions.

Ligand Development for Metal-Catalyzed Reactions: The diamine motif is a well-established ligand scaffold in coordination chemistry. This compound can act as a bidentate ligand for various transition metals, creating chiral environments for asymmetric catalysis. Future investigations will likely focus on synthesizing and characterizing novel metal complexes of this compound and evaluating their catalytic activity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-H activation. mdpi.comrsc.org There is also potential for these complexes to be used in photocatalysis for applications like light-driven hydrogen evolution. mdpi.com

Synergistic Approaches Combining Synthetic and Computational Strategies

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating discovery. This synergy will be crucial in unlocking the full potential of this compound.

Conformational and Reactivity Analysis: Computational methods, such as molecular mechanics and density functional theory (DFT), can provide deep insights into the conformational preferences and reactivity of this compound and its derivatives. rti.org Such studies can help in understanding the mechanism of reactions where it acts as a catalyst or substrate, and in predicting the stereochemical outcome of asymmetric transformations. researchgate.net For example, computational modeling can elucidate the transition state geometries in organocatalytic cycles, guiding the design of more effective catalysts.

Rational Design of Catalysts and Inhibitors: By combining computational screening with synthetic efforts, researchers can rationally design new catalysts and biologically active molecules based on the this compound scaffold. For instance, docking studies can predict the binding affinity of its derivatives to specific enzyme targets, guiding the synthesis of potent and selective inhibitors. nih.gov This approach can significantly reduce the time and resources required for the discovery of new drug candidates and catalysts.

Expansion into Emerging Fields of Chemical Science

While this compound has established roles, its unique properties open doors to its application in several emerging and interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: The 1,3-diamine motif is a key pharmacophore in many biologically active compounds. Derivatives of the closely related 3-phenylpropane-1,2-diamine (B1211460) have been investigated as inhibitors of enzymes like aminopeptidase (B13392206) N, which is involved in tumor invasion and metastasis. nih.gov Future research will likely explore a wider range of biological targets for this compound derivatives, including G-protein coupled receptors, ion channels, and other enzymes implicated in various diseases. Its role as a chiral building block will be invaluable in the synthesis of complex and stereochemically defined drug molecules. ontosight.ai

Advanced Materials Science: The diamine functionality allows this compound to be used as a monomer or cross-linking agent in the synthesis of advanced polymers. By incorporating this chiral building block, it may be possible to create polymers with unique properties, such as chirality-induced self-assembly, specific recognition capabilities, or enhanced thermal and mechanical stability. These materials could find applications in areas like chiral separations, sensors, and smart textiles.

Supramolecular Chemistry: The ability of the diamine groups to form hydrogen bonds and coordinate to metal ions makes this compound an interesting component for the construction of supramolecular assemblies. Future work could explore its use in the formation of chiral cages, coordination polymers, and metal-organic frameworks (MOFs). These structures could have applications in gas storage, enantioselective separations, and heterogeneous catalysis.

Q & A

Q. What are the standard synthetic routes for 1-Phenylpropane-1,3-diamine with high purity?

A common method involves reacting precursors with phosphorus halides under controlled conditions. For example, triethylamine is used as a base in dry toluene, followed by refluxing for 8–12 hours. Post-reaction purification via crystallization from diluted ethanol ensures high purity . Optimization of solvent choice (e.g., dry toluene) and stoichiometric ratios (e.g., 1:1 molar ratio of reactants) is critical for yield improvement.

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are primary tools. For example, ¹H NMR can resolve amine proton environments, while IR identifies N-H stretching vibrations (3200–3400 cm⁻¹). Mass spectrometry (MS) further confirms molecular weight. Cross-referencing with databases like PubChem ensures accuracy .

Q. How should this compound be safely handled and disposed of in laboratory settings?

Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Waste should be segregated and transferred to certified disposal companies. Avoid aqueous disposal due to potential environmental persistence. Refer to protocols for UN 3295 (packing group III) for transport compliance .

Q. What are the primary biomedical research applications of polyamines like this compound?

Similar polyamines are explored as cross-linking agents in drug delivery systems, modulators of protein interactions, and therapeutic candidates due to their amine reactivity. Comparative studies with spermidine or spermine highlight their unique primary/secondary amine ratios for tailored applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing phosphorus-containing derivatives of this compound?

Systematic variation of parameters such as temperature (e.g., 10°C initial cooling to prevent exothermic side reactions), reflux duration (8–12 hours), and phosphorus halide type (e.g., PCl₃ vs. POCl₃) can modulate product selectivity. Kinetic studies using in-situ IR or HPLC track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Employ complementary techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for connectivity, and high-resolution MS for molecular formula validation. Cross-check with computational methods (DFT for IR/NMR prediction) reduces ambiguity .

Q. How to design a study evaluating the bioactivity of this compound analogs?

Use a tiered approach:

- In vitro assays : Measure binding affinity (e.g., fluorescence polarization) to target proteins.

- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293).

- Structure-activity relationship (SAR) : Introduce substituents (e.g., methoxy, nitro) to correlate electronic effects with activity .

Q. What methodologies address conflicting pharmacological data in polyamine research?

Triangulate data from orthogonal assays (e.g., enzymatic vs. cellular assays) and validate using knockout models or competitive inhibitors. Statistical rigor (e.g., ANOVA for dose-response curves) and replication across labs minimize bias .

Q. How is this compound utilized in coordination chemistry for catalytic systems?

As a bidentate ligand, it coordinates transition metals (e.g., Pd, Cu) in cross-coupling reactions. Compare its performance with 1,3-Bis(diphenylphosphino)propane (dppp) in Suzuki-Miyaura reactions, noting electronic and steric effects on catalytic turnover .

Q. What metabolic pathways are implicated in the biodegradation of this compound?

Preliminary data suggest oxidative deamination via monoamine oxidases (MAOs), yielding benzoic acid derivatives. Metabolite identification using LC-MS/MS and isotopic labeling (e.g., ¹⁵N) can trace degradation pathways in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.